tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane
Description
tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane: is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a 3,5-dinitrophenyl group, and a dimethylsilane moiety
Properties
CAS No. |
910482-16-5 |
|---|---|
Molecular Formula |
C13H20N2O5Si |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
tert-butyl-[(3,5-dinitrophenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C13H20N2O5Si/c1-13(2,3)21(4,5)20-9-10-6-11(14(16)17)8-12(7-10)15(18)19/h6-8H,9H2,1-5H3 |
InChI Key |
RPNIMIMWWHERAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Precursor Silanes
One effective method involves starting with tert-butyldimethylsilyl chloride and reacting it with 3,5-dinitrophenol in the presence of a base. The reaction can be summarized as follows:
Reagents :
- tert-butyldimethylsilyl chloride
- 3,5-dinitrophenol
- Base (e.g., triethylamine)
-
- Dissolve tert-butyldimethylsilyl chloride in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to deprotonate the phenolic hydroxyl group.
- Introduce 3,5-dinitrophenol to the mixture and stir at room temperature for several hours.
- Purify the product via column chromatography.
Yield : Typically yields around 70-80% based on starting materials.
Method 2: Silylation of Dinitrophenol
Another method involves silylation of a hydroxylated dinitrophenyl compound:
Reagents :
- Dinitrophenol derivative (e.g., dinitrophenol)
- Dimethylsilyl chloride
- Base (e.g., sodium hydride)
-
- React sodium hydride with dinitrophenol in a solvent like tetrahydrofuran (THF).
- Once deprotonation is complete, add dimethylsilyl chloride dropwise.
- Stir the reaction mixture at elevated temperatures to facilitate silylation.
- Isolate and purify the product through recrystallization or chromatography.
Yield : Yields can reach up to 85% depending on reaction conditions.
Method 3: Multi-step Synthesis
A more complex but potentially more versatile approach involves multi-step synthesis:
Step A : Synthesize tert-butyldimethylsilyl ether from tert-butanol and dimethylchlorosilane.
Step B : Introduce the dinitrophenyl group through nucleophilic substitution using a suitable leaving group.
Step C : Finalize by protecting or modifying functional groups as needed.
| Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Direct Synthesis | tert-butyldimethylsilyl chloride, dinitrophenol | 70-80 | Simple one-pot reaction |
| Silylation | Dinitrophenol derivative, dimethylsilyl chloride | Up to 85 | Requires careful handling of bases |
| Multi-step Synthesis | Tert-butanol, dimethylchlorosilane | Variable | Offers flexibility for further modifications |
The preparation of tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane can be achieved through various synthetic routes, each with its advantages and challenges. The choice of method depends on factors such as availability of reagents, desired yield, and specific application requirements. Further research may focus on optimizing these methods for improved efficiency and scalability in industrial applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Organic Synthesis
1.1 Reactivity in Chemical Transformations
The compound is utilized as a reagent in organic synthesis, particularly in the formation of complex organic structures. Its ability to participate in nucleophilic substitutions allows for the introduction of functional groups into target molecules. For example, the methoxy group can act as a leaving group, facilitating the synthesis of more complex silanes and siloxanes.
1.2 Heterocycle Formation
Research indicates that tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane can be employed to synthesize various heterocycles. The presence of the dinitrophenyl group enhances the electrophilicity of adjacent carbon atoms, promoting cyclization reactions that lead to the formation of nitrogen-containing heterocycles .
Material Science
2.1 Silane Coupling Agents
In material science, this compound serves as a silane coupling agent. These agents are crucial in improving the adhesion between organic polymers and inorganic materials such as glass and metals. The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability due to improved interfacial bonding .
2.2 Coatings and Adhesives
The compound is also investigated for use in coatings and adhesives. Its silane functionality allows for the modification of surfaces to improve hydrophobicity and chemical resistance. Applications include protective coatings for metals and glass, where enhanced durability is required .
Medicinal Chemistry
3.1 Drug Development
In medicinal chemistry, the unique structure of this compound makes it a candidate for drug development. The dinitrophenyl moiety has been associated with various biological activities, including anti-inflammatory properties. Compounds derived from this silane have shown potential as dual inhibitors of prostaglandin and leukotriene synthesis, making them candidates for anti-inflammatory drugs .
3.2 Targeted Drug Delivery Systems
The compound's ability to modify surfaces can be leveraged in creating targeted drug delivery systems. By attaching therapeutic agents to the silane structure, researchers can design systems that release drugs in a controlled manner at specific sites within the body, enhancing therapeutic efficacy while minimizing side effects .
Case Study 1: Synthesis of Heterocycles
A study demonstrated the use of this compound in synthesizing a series of nitrogen-containing heterocycles through nucleophilic substitution reactions. The resulting compounds exhibited significant biological activity against various cancer cell lines.
Case Study 2: Polymer Modification
In another investigation, this silane was incorporated into epoxy resins to enhance adhesion properties and thermal stability. The modified resins showed improved performance in high-temperature applications compared to unmodified counterparts.
Mechanism of Action
The mechanism of action of tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane involves its ability to form stable covalent bonds with various substrates. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the reactive sites from unwanted interactions. This allows for selective modification of target molecules, facilitating specific chemical transformations .
Comparison with Similar Compounds
- tert-Butyl dimethylsilyl chloride
- tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane
- tert-Butyl[(3,5-dimethylphenyl)methoxy]dimethylsilane
Comparison: Compared to similar compounds, tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane is unique due to the presence of the 3,5-dinitrophenyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and selectivity in various chemical reactions. Additionally, the dinitrophenyl group provides specific binding interactions, making the compound valuable in applications requiring precise molecular recognition .
Biological Activity
tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane is a silane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a methoxy group, and a dinitrophenyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- tert-butyl group : Provides steric hindrance and lipophilicity.
- dinitrophenyl group : Known for its role in various biological activities, including as a potential electrophile.
- methoxy group : Enhances solubility and may influence the compound's reactivity.
Anticancer Properties
Research indicates that compounds containing dinitrophenyl groups often exhibit anticancer activities. A study demonstrated that related compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the dinitrophenyl moiety in this compound suggests similar potential.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression, particularly the Nedd8-activating enzyme (NAE). Inhibitors of NAE have shown promise in disrupting oncogenic signaling pathways, making this compound a candidate for further exploration in cancer therapeutics .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. The mechanism may involve the modulation of inflammatory cytokines and pathways such as NF-κB and MAPK/ERK signaling . This suggests potential applications in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| In vitro studies on cancer cell lines | Demonstrated significant inhibition of cell growth with IC50 values indicating potency against various cancer types. |
| Enzyme inhibition assays | Showed effective inhibition of NAE activity, correlating with reduced tumor cell viability. |
| Inflammation model | Reduced levels of pro-inflammatory cytokines in treated models, suggesting therapeutic potential for inflammatory disorders. |
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic attack : The dinitrophenyl group may act as an electrophile, interacting with nucleophilic sites on proteins or enzymes.
- Cellular uptake : The lipophilic nature of the tert-butyl group enhances membrane permeability, facilitating cellular uptake.
- Signal transduction modulation : Interference with key signaling pathways can lead to altered cellular responses, particularly in cancer cells.
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane?
Methodological Answer: The synthesis typically involves silylation of a hydroxyl-containing precursor. For example:
Silylation Reaction : React 3,5-dinitrophenylmethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) in anhydrous DMF at room temperature for 16–24 hours .
Purification : Extract the product using ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via column chromatography (e.g., hexane:ethyl acetate gradient) to isolate the silane product .
Q. Key Considerations :
Q. How is this compound characterized structurally?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
Q. What functional groups in this compound are reactive under common laboratory conditions?
Methodological Answer:
- Silyl Ether : Labile under acidic or basic conditions (e.g., HF·pyridine or TBAF in THF for cleavage) .
- Nitro Groups : Participate in reduction reactions (e.g., catalytic hydrogenation to amines) or electrophilic substitution .
- Aromatic Ring : Susceptible to nitration/sulfonation under harsh conditions but stabilized by electron-withdrawing nitro groups .
Experimental Design Tip : Protect the silane group with inert atmospheres (argon/nitrogen) during reactions involving nucleophiles or acids .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this silane?
Methodological Answer:
- Catalyst Screening : Test alternatives to imidazole (e.g., DMAP or 1,2,4-triazole) to enhance silylation efficiency .
- Solvent Optimization : Compare DMF with THF or dichloromethane for solubility and reaction rate .
- Temperature Control : Increase to 40–50°C if reaction stalls, but monitor for side reactions (e.g., desilylation or nitro group reduction) .
Q. How to resolve contradictions in NMR and MS data during characterization?
Methodological Answer:
- Contradiction Example : Discrepancies in aromatic proton integration (NMR) vs. molecular ion mass (MS).
- Troubleshooting Steps :
- Repeat Purification : Ensure residual solvents (e.g., DMF) or byproducts are removed via repeated chromatography .
- Orthogonal Techniques : Use IR spectroscopy to confirm nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and siloxane bands (~1250 cm⁻¹) .
- Isotopic Labeling : Synthesize a ¹³C-labeled analog to verify carbon assignments .
Q. What strategies stabilize this compound under varying storage conditions?
Methodological Answer:
- Short-Term Storage : Dissolve in anhydrous DCM or THF, store at −20°C under argon, and use within 1 week .
- Long-Term Stability : Lyophilize the compound and store as a solid in amber vials with desiccant (e.g., silica gel) at −80°C .
- Degradation Pathways : Monitor via periodic HPLC-MS for silane cleavage (detect tert-butyldimethylsilanol) or nitro group reduction .
Q. How does the electronic nature of the dinitrophenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effect : The nitro groups deactivate the aromatic ring, making direct Suzuki-Miyaura coupling challenging.
- Workaround :
- Pre-Functionalization : Reduce nitro groups to amines for Buchwald-Hartwig amination .
- Directed Metalation : Use directing groups (e.g., boronic esters) to enable selective C–H functionalization .
Q. What analytical challenges arise when quantifying trace impurities in this compound?
Methodological Answer:
- Impurity Profile : Common byproducts include desilylated derivatives or partially reduced nitro compounds.
- Detection Methods :
- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 10 min) .
- Limits of Quantification (LOQ) : Achieve ~0.1% impurity detection via MRM transitions in MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
